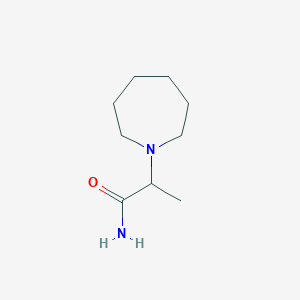
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide, also known as DTC, is a small molecule that has been extensively studied for its potential applications in scientific research. DTC is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of HDAC6, a protein that is involved in the regulation of cell division and the formation of new blood vessels. Additionally, this compound has been shown to inhibit the activity of HSP90, a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide is its high purity and yield, which makes it a valuable tool for scientific research. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, there are some limitations to the use of this compound in lab experiments. One limitation is that this compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound is not very soluble in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide. One direction is the development of new cancer therapies based on the anti-cancer properties of this compound. Another direction is the study of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the use of this compound in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a small molecule that has potential applications in a variety of fields, including cancer research and the treatment of neurodegenerative disorders. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research. While there are limitations to the use of this compound in lab experiments, there are many potential future directions for the study of this compound. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide involves the reaction of 2-aminothiophenol and 2-bromoacetylthiazole in the presence of sodium hydride and DMF. The resulting product is then treated with chloroacetyl chloride and triethylamine to form the final compound, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has been used extensively in scientific research due to its potential applications in a variety of fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS3/c15-9(14-11-12-3-5-17-11)7-6-18-10(13-7)8-2-1-4-16-8/h1-2,4,6H,3,5H2,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPQPCJVBYVOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CSC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)

![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)





![2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454291.png)
![tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate](/img/structure/B7454311.png)
![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B7454317.png)
![3-[[(1-Benzylpyrazol-4-yl)methyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454321.png)
